RP-001 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

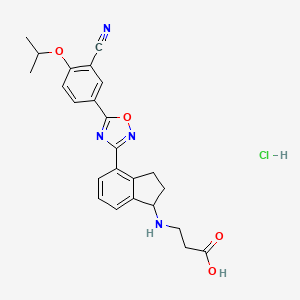

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGSGYEFGEZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RP-001 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist

Abstract

RP-001 hydrochloride is a potent and selective small molecule agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). With a picomolar affinity, it has emerged as a significant tool for studying the physiological and pathological roles of the S1P1 signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key preclinical findings. Detailed experimental protocols for seminal studies are provided, along with a systematic presentation of quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating S1P1-mediated processes and the therapeutic potential of its modulation.

Chemical Properties and Structure

This compound is a synthetic compound with the following chemical characteristics:

| Property | Value | Reference |

| IUPAC Name | 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride | |

| Molecular Formula | C₂₄H₂₅ClN₄O₄ | |

| Molecular Weight | 468.94 g/mol | |

| CAS Number | 1781880-34-9 |

Mechanism of Action

This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking and endothelial barrier function.

S1P1 Receptor Activation and Downstream Signaling

Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events. The S1P1 receptor primarily couples to the Gi/o family of G proteins. Activation by an agonist, such as this compound, leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and Ras-ERK pathway, which are involved in cell survival and proliferation.

Receptor Internalization and Polyubiquitination

A key aspect of this compound's mechanism of action is the induction of S1P1 receptor internalization and subsequent polyubiquitination. This process leads to the degradation of the receptor, rendering the cells, particularly lymphocytes, unresponsive to the S1P gradient that normally governs their egress from lymphoid tissues. This functional antagonism results in the sequestration of lymphocytes in the lymph nodes, leading to a dose-dependent reduction in peripheral lymphocyte counts (lymphopenia).

Preclinical Data

The preclinical activity of this compound has been characterized in several key studies, demonstrating its potency and effects on lymphocyte trafficking.

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| EC₅₀ (S1P1 agonism) | 9 pM | CHO cells expressing human S1P1 | |

| EC₅₀ (Lymphopenia in mice) | 0.03 mg/kg | C57BL/6 mice |

In Vivo Activity: Lymphopenia

Administration of this compound to mice induces a rapid and dose-dependent lymphopenia. This effect is a direct consequence of its S1P1 agonist activity, leading to the sequestration of lymphocytes in secondary lymphoid organs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

S1P1 Receptor Internalization Assay

Objective: To quantify the internalization of the S1P1 receptor upon agonist stimulation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 tagged with a fluorescent protein (e.g., eGFP).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

This compound stock solution in DMSO.

-

Phosphate Buffered Saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium with DAPI.

-

High-content imaging system or confocal microscope.

Procedure:

-

Seed CHO-S1P1-eGFP cells onto glass-bottom 96-well plates and culture until they reach 70-80% confluency.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Aspirate the culture medium from the cells and wash once with warm PBS.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 30, 60, 120 minutes).

-

After incubation, aspirate the treatment solution and wash the cells twice with cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add mounting medium with DAPI to stain the nuclei.

-

Acquire images using a high-content imaging system or confocal microscope.

-

Quantify the internalization by measuring the fluorescence intensity of S1P1-eGFP within intracellular vesicles relative to the total cellular fluorescence.

In Vivo Lymphopenia Assay in Mice

Objective: To assess the effect of this compound on peripheral blood lymphocyte counts.

Materials:

-

C57BL/6 mice (8-12 weeks old).

-

This compound.

-

Vehicle solution (e.g., saline or a specific formulation buffer).

-

Heparinized capillary tubes or EDTA-coated microcentrifuge tubes for blood collection.

-

Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-B220).

-

Red Blood Cell Lysis Buffer.

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Prepare the desired concentrations of this compound in the vehicle solution.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral gavage).

-

At specified time points post-administration (e.g., 0, 2, 4, 8, 24 hours), collect a small volume of blood (approximately 50 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes.

-

Lyse red blood cells using a lysis buffer according to the manufacturer's protocol.

-

Wash the remaining white blood cells with FACS buffer.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers (CD4, CD8, B220) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the absolute counts and percentages of different lymphocyte populations in the peripheral blood.

Pharmacokinetics and Toxicology

Limited publicly available data exists for the full pharmacokinetic and toxicological profile of this compound. Safety data sheets indicate that the compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of the S1P1 receptor. Its high potency and selectivity allow for precise interrogation of S1P1-mediated signaling pathways and their physiological consequences, such as lymphocyte trafficking. The detailed methodologies and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the S1P1 receptor in various disease contexts, including autoimmune disorders and inflammatory conditions. As with any potent biological modulator, further studies are warranted to fully elucidate its pharmacokinetic, pharmacodynamic, and safety profiles.

In-Depth Technical Guide: The Mechanism of Action of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and highly selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action centers on the functional antagonism of the S1P1 receptor, achieved through agonist-induced receptor internalization, polyubiquitination, and subsequent proteasomal degradation. This cascade of events effectively removes the S1P1 receptor from the cell surface, preventing its interaction with the endogenous ligand, sphingosine-1-phosphate (S1P). The functional consequence of this action is the sequestration of lymphocytes in secondary lymphoid organs, leading to a dose-dependent and reversible lymphopenia. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the action of this compound.

Core Mechanism of Action: S1P1 Receptor Agonism and Functional Antagonism

This compound acts as a high-affinity agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o family of G proteins.[2] Upon binding, this compound initiates a signaling cascade that, paradoxically, leads to the functional inactivation of the receptor. This process can be broken down into the following key steps:

-

Receptor Activation: this compound binds to the S1P1 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

Receptor Internalization: Following activation, the S1P1 receptor is rapidly internalized from the cell surface into endosomes. This process is a crucial step in terminating the initial agonist signal.

-

Polyubiquitination and Degradation: Unlike the natural ligand S1P, which typically leads to receptor recycling back to the cell surface, this compound promotes the polyubiquitination of the internalized S1P1 receptor. This tagging with multiple ubiquitin molecules marks the receptor for degradation by the proteasome.[1]

-

Functional Antagonism and Lymphopenia: The sustained removal of S1P1 receptors from the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient, which is essential for their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes and a measurable decrease in peripheral blood lymphocyte counts (lymphopenia).

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | 9 pM | Human S1P1 | G protein activation (GTPγS) | [1] |

| pEC50 | 11.1 | Human S1P1 | Not Specified | [3] |

| In vivo EC50 | 0.03 mg/kg | Not Applicable | Lymphopenia in CD4+ T cells | [1] |

Table 1: Potency of this compound

| Receptor Subtype | Activity/Affinity | Reference |

| S1P1 | Potent Agonist | [1] |

| S1P2 | Little to no activity | [1] |

| S1P3 | Little to no activity | [1] |

| S1P4 | Little to no activity | [1] |

| S1P5 | Moderate affinity | [1] |

Table 2: Selectivity Profile of this compound Note: Specific quantitative values (EC50, Ki) for S1P2-S1P5 are not consistently available in the public domain. The qualitative descriptions are based on vendor-provided information.

Signaling Pathways

The binding of this compound to the S1P1 receptor initiates a cascade of intracellular events. The primary signaling pathway and the subsequent processes leading to functional antagonism are depicted below.

Caption: S1P1 Receptor Signaling and Functional Antagonism by RP-001.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on standard assays for S1P1 receptor agonists.

S1P1 Receptor Activation Assay (GTPγS Binding Assay)

This assay measures the activation of the Gαi subunit coupled to the S1P1 receptor upon agonist binding.

-

Cell Culture and Membrane Preparation:

-

CHO or HEK293 cells stably expressing the human S1P1 receptor are cultured to ~80-90% confluency.

-

Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined.

-

-

Assay Procedure:

-

Membranes (10-20 µg of protein) are incubated in assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 10 µM GDP) with varying concentrations of this compound.

-

The reaction is initiated by the addition of [35S]GTPγS (final concentration ~0.1 nM).

-

The incubation is carried out for 60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

The filters are washed with ice-cold buffer, dried, and the radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

EC50 values are determined by non-linear regression analysis of the concentration-response curves.

-

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.

-

Cell Culture:

-

U2OS or other suitable cell lines stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured on glass-bottom plates.

-

-

Assay Procedure:

-

Cells are serum-starved for 2-4 hours prior to the experiment.

-

Cells are treated with varying concentrations of this compound or vehicle control.

-

The plate is incubated at 37°C in a 5% CO2 incubator for a specified time course (e.g., 30-60 minutes).

-

Cells are then fixed with 4% paraformaldehyde.

-

-

Imaging and Analysis:

-

Images are acquired using a high-content imaging system or a confocal microscope.

-

Receptor internalization is quantified by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Image analysis software is used to determine the percentage of cells showing internalization or to quantify the intensity of intracellular fluorescence.

-

EC50 values for internalization are calculated from concentration-response curves.

-

Caption: Experimental Workflow for S1P1 Receptor Internalization Assay.

S1P1 Receptor Polyubiquitination Assay

This assay detects the attachment of ubiquitin chains to the S1P1 receptor following agonist treatment.

-

Cell Culture and Treatment:

-

HEK293 cells co-transfected with constructs for a tagged S1P1 receptor (e.g., HA-S1P1) and a tagged ubiquitin (e.g., His-Ubiquitin) are used.

-

Cells are treated with this compound or vehicle for a specified time (e.g., 1-4 hours). To inhibit proteasomal degradation and allow accumulation of ubiquitinated proteins, cells can be pre-treated with a proteasome inhibitor like MG132.

-

-

Cell Lysis and Immunoprecipitation:

-

Cells are lysed in a buffer containing detergents and protease/deubiquitinase inhibitors.

-

The S1P1 receptor is immunoprecipitated from the cell lysates using an antibody against its tag (e.g., anti-HA antibody) coupled to protein A/G beads.

-

-

Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect polyubiquitinated S1P1.

-

The membrane can also be probed with an anti-S1P1 antibody to confirm equal loading of the receptor.

-

-

Data Analysis:

-

The intensity of the high molecular weight smear, representing polyubiquitinated S1P1, is compared between treated and untreated samples.

-

Conclusion

This compound is a highly specific and potent S1P1 receptor agonist that acts as a functional antagonist. Its mechanism of action, involving receptor internalization, polyubiquitination, and degradation, provides a clear rationale for its observed effect on lymphocyte trafficking. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of immunology, pharmacology, and drug development who are interested in the modulation of the S1P1 signaling pathway. Further investigation into the precise selectivity profile and the structural basis for its unique effects on receptor fate will continue to enhance our understanding of this important therapeutic target.

References

An In-depth Technical Guide to RP-001 Hydrochloride: A Potent and Selective S1P1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended for research, scientific, and drug development professionals interested in the modulation of the S1P/S1PR signaling axis for therapeutic applications, particularly in the context of autoimmune diseases. This document details the compound's chemical properties, mechanism of action, pharmacodynamics, and relevant experimental protocols.

Introduction

This compound is a picomolar, short-acting, and selective agonist for the S1P1 receptor.[1][2][3] The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in numerous physiological processes, most notably the regulation of lymphocyte trafficking from lymphoid organs to the peripheral circulation.[4][5][6] By targeting the S1P1 receptor, which is highly expressed on lymphocytes, this compound serves as a powerful tool for studying the consequences of S1P1 modulation and as a potential lead compound for the development of novel immunomodulatory therapies.[4][5][7] Its primary mechanism involves inducing the internalization and degradation of the S1P1 receptor on lymphocytes, effectively preventing their egress from lymph nodes and leading to a transient and reversible reduction in peripheral lymphocyte counts (lymphopenia).[2][8][9]

Chemical and Physical Properties

The key chemical and physical characteristics of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| IUPAC Name | 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride | [1] |

| Synonyms | RP-001 HCl | [1] |

| CAS Number | 1781880-34-9 | [1][8] |

| Molecular Formula | C₂₄H₂₅ClN₄O₄ | [1][10] |

| Molecular Weight | 468.94 g/mol | [1][10] |

| Purity | ≥98% | [8] |

| Appearance | A solid | [8] |

| Solubility | Soluble in DMSO (e.g., 100 mM) | [8] |

| Storage | Store at -20°C | [11] |

| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [1][8] |

Mechanism of Action

The S1P/S1P1 signaling axis is a central regulator of immune cell trafficking. A concentration gradient of S1P, which is high in the blood and lymph and low in lymphoid tissues, guides the egress of lymphocytes from lymph nodes.[4][12] S1P1 receptor modulators, like RP-001, disrupt this process.[13][14]

Agonism and Functional Antagonism: this compound acts as a potent agonist at the S1P1 receptor.[8] Upon binding, it initiates a cascade of intracellular signaling events. However, this initial agonism is followed by the profound internalization, polyubiquitination, and subsequent degradation of the S1P1 receptor.[2][8][15] This downregulation of S1P1 on the lymphocyte surface renders the cells unresponsive to the S1P gradient, preventing their exit from lymphoid organs.[9][16] This process, termed "functional antagonism," leads to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the blood.[4][9]

S1P1 Receptor Signaling Pathway: The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[17][18] Activation of the S1P1 receptor by an agonist like RP-001 leads to the dissociation of the G protein subunits and the initiation of multiple downstream signaling pathways, including the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and migration.[17][19]

Pharmacodynamics and Efficacy

This compound demonstrates high potency and selectivity for the S1P1 receptor. Its pharmacodynamic effects are characterized by a rapid and dose-dependent reduction in peripheral blood lymphocytes.

| Parameter | Value | Species/System | References |

| S1P1 EC₅₀ | 9 pM | In vitro functional assay | [2][8][20] |

| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4; moderate affinity for S1P5. | In vitro assays | [2][15] |

| In Vivo Lymphopenia EC₅₀ | 0.03 mg/kg | Mice | [2][8] |

The compound's "short-acting" nature implies that the induced lymphopenia is reversible, with lymphocyte counts returning to baseline levels after cessation of treatment.[2] This characteristic is desirable for therapeutic agents, as it allows for better control over the duration of immunosuppression. The efficacy of S1P1 modulators has been demonstrated in various preclinical models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[5][21]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of S1P1 receptor agonists like RP-001. Below are protocols for key in vitro and in vivo assays.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1P1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293T cells).

-

Assay Buffer: Use a buffer such as 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.5.[22]

-

Compound Preparation: Serially dilute this compound in assay buffer.

-

Incubation: In a 96-well plate, incubate the S1P1-expressing membranes (1-2 µg protein/well) with various concentrations of RP-001 and a constant concentration of a suitable radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[22][23]

-

Separation: After incubation (e.g., 60 minutes at room temperature), separate bound from free radioligand by rapid filtration through a glass fiber filter plate.[22][23]

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding, providing a measure of the compound's functional potency (EC₅₀).

Methodology:

-

Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin. The key reagents are S1P1-expressing membranes and [³⁵S]GTPγS.[23][24]

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction: In a 96-well plate, combine the membranes, GDP, various concentrations of RP-001, and initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at room temperature (e.g., 60 minutes) with gentle agitation to allow for G protein activation and [³⁵S]GTPγS binding.[23]

-

Termination & Filtration: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS by rapid filtration, similar to the binding assay.

-

Detection & Analysis: Quantify the bound radioactivity and plot it against the log concentration of RP-001 to determine the EC₅₀ value.

This assay assesses the in vivo pharmacodynamic effect of RP-001 by measuring the reduction in circulating lymphocytes in an animal model.

Methodology:

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

Dosing: Administer this compound orally or via another appropriate route at various doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg). Include a vehicle control group.

-

Blood Sampling: Collect peripheral blood samples at specific time points post-administration (e.g., 4, 8, 24, 48 hours).

-

Cell Staining: Lyse red blood cells and stain the remaining white blood cells with fluorescently-labeled antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the absolute numbers of different lymphocyte populations.

-

Data Analysis: Calculate the percentage reduction in lymphocyte counts for each dose group compared to the vehicle control. Determine the EC₅₀ for lymphopenia by plotting the percentage reduction against the dose.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[25] Avoid formation and inhalation of dust.[25] According to available safety data sheets, the substance is not classified as hazardous, but standard chemical handling procedures should always be followed.[26]

Conclusion

This compound is a highly potent, selective, and short-acting S1P1 receptor agonist that serves as an invaluable tool for immunological research. Its well-defined mechanism of action—inducing functional antagonism through receptor internalization—makes it ideal for studying the role of the S1P/S1P1 axis in lymphocyte trafficking and the pathophysiology of autoimmune diseases. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize RP-001 in their studies and to advance the development of next-generation S1P1 receptor modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. RP 001 hydrochloride | C24H25ClN4O4 | CID 90488927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. bio-techne.com [bio-techne.com]

- 16. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. axonmedchem.com [axonmedchem.com]

- 21. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 24. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RP 001 hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

RP-001 Hydrochloride: A Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP-001 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its mechanism of action, and outlining key experimental protocols for its characterization.

Selectivity and Potency Profile

This compound is distinguished by its high potency and selectivity for the S1P1 receptor.[1] It activates the S1P1 receptor with an EC50 value in the picomolar range, demonstrating significant potency.[1]

| Receptor | Agonist Activity (EC50) | Selectivity Notes |

| S1P1 | 9 pM[1] | Primary target |

| S1P2 | Data not publicly available | Reported to have low activity |

| S1P3 | Data not publicly available | Reported to have low activity |

| S1P4 | Data not publicly available | Reported to have low activity |

| S1P5 | Data not publicly available | Reported to have moderate affinity |

Mechanism of Action and Signaling Pathway

This compound, as an S1P1 receptor agonist, mimics the action of the endogenous ligand, sphingosine-1-phosphate. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Activation of S1P1 by this compound initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the phosphoinositide 3-kinase (PI3K)-Akt and Ras-mitogen-activated protein kinase (MAPK) pathways.[4] These signaling events are crucial for regulating cell survival, proliferation, and migration.[5][6] A significant consequence of sustained S1P1 agonism is the internalization and polyubiquitination of the receptor, leading to its degradation and a functional antagonism that traps lymphocytes in secondary lymphoid organs.[7]

S1P1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of S1P1 receptor agonists like this compound.

GTPγS Binding Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Methodology:

-

Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from cultured cells (e.g., CHO or HEK293 cells stably expressing the receptor).

-

Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and saponin (B1150181) is prepared.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with varying concentrations of this compound (or other test compounds) and a fixed concentration of GDP.

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

-

Incubation: The plate is incubated at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to activated G proteins.

-

Termination: The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist to determine EC50 values.

GTPγS Binding Assay Workflow

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi/o-coupled GPCRs that can lead to calcium mobilization through βγ subunit signaling.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the S1P receptor of interest are seeded into a 96-well black, clear-bottom plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) (to prevent dye leakage) for 60 minutes at 37°C.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time immediately after compound addition.

-

Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S1PR1 - Wikipedia [en.wikipedia.org]

- 6. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

RP-001 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity and selectivity for S1P1, a key regulator of lymphocyte trafficking, have positioned it as a valuable research tool for investigating the physiological and pathological roles of this receptor. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, intended to support its application in preclinical research and drug development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name 3-(4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid hydrochloride.[3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₅ClN₄O₄ | [5] |

| Molecular Weight | 468.93 g/mol | [2][5] |

| CAS Number | 1781880-34-9 | [5] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in DMSO | [5] |

| InChI Key | ZHPGSGYEFGEZAL-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)OC1=C(C#N)C=C(C2=NC(C3=C(CCC4NCCC(O)=O)C4=CC=C3)=NO2)C=C1.Cl | [5] |

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of its core structural motifs, namely the 1,2,4-oxadiazole (B8745197) and the substituted indane, can be approached through established organic chemistry methodologies.

The formation of the 1,2,4-oxadiazole ring typically involves the cyclization of an N-acylamidoxime. A common route is the reaction of an amidoxime (B1450833) with an acylating agent, such as an acid chloride or anhydride, followed by dehydrative cyclization. For the specific structure of RP-001, this would likely involve the reaction of a substituted benzamidoxime (B57231) with a derivative of indane carboxylic acid.

The substituted indane core can be synthesized through various multi-step sequences, often starting from commercially available indanone derivatives. The introduction of the amino-propanoic acid side chain can be achieved through reductive amination of an indanone precursor, followed by alkylation or other functional group transformations.

A plausible high-level synthetic workflow is depicted below.

Caption: Conceptual synthetic workflow for this compound.

Mechanism of Action

This compound is a highly potent and selective agonist for the S1P1 receptor, exhibiting an EC₅₀ of 9 pM.[1] The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of lymphocyte egress from secondary lymphoid organs.

Upon binding to the S1P1 receptor on lymphocytes, this compound induces a signaling cascade that leads to the internalization and polyubiquitination of the receptor.[1] This downregulation of S1P1 on the cell surface renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their exit from the lymph nodes. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a dose-dependent reduction in circulating lymphocytes (lymphopenia).[1]

This compound demonstrates high selectivity for S1P1 over other S1P receptor subtypes, with little activity on S1P2, S1P3, and S1P4, and only moderate affinity for S1P5.[1]

The signaling pathway initiated by this compound at the S1P1 receptor is illustrated below.

Caption: Signaling pathway of this compound at the S1P1 receptor.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species/System | Reference(s) |

| S1P1 Receptor Agonism (EC₅₀) | 9 pM | In vitro | [1] |

| In Vivo Lymphopenia (EC₅₀) | 0.03 mg/kg | Mouse | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the reported activities, the following are representative methodologies that are commonly employed.

S1P1 Receptor Binding/Activation Assay (Representative Protocol)

A common method to assess S1P1 receptor activation is a GTPγS binding assay or a second messenger assay (e.g., cAMP measurement).

-

Cell Line: CHO or HEK293 cells stably expressing the human S1P1 receptor.

-

Assay Principle: In a competitive binding assay, a radiolabeled S1P1 ligand is incubated with cell membranes expressing the receptor in the presence of varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki). For functional activity, a non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Agonist binding to the GPCR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is quantified. Alternatively, since S1P1 couples to Gαi, agonist stimulation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, which can be measured using commercially available kits.

-

General Procedure:

-

Prepare membranes from cells overexpressing the S1P1 receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled S1P1 antagonist and varying concentrations of this compound.

-

Separate bound from free radioligand by filtration and quantify radioactivity using a scintillation counter.

-

For functional assays, incubate membranes with [³⁵S]GTPγS and varying concentrations of this compound.

-

Measure the incorporated radioactivity.

-

Data are analyzed using non-linear regression to determine IC₅₀ or EC₅₀ values.

-

In Vivo Lymphopenia Assay (Representative Protocol)

-

Animal Model: C57BL/6 mice are commonly used.

-

Dosing: this compound is dissolved in a suitable vehicle and administered to mice via an appropriate route (e.g., intraperitoneal or oral). A range of doses is typically tested.

-

Blood Collection: Blood samples are collected from the mice at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).

-

Lymphocyte Counting: Whole blood is subjected to flow cytometry analysis. Lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) are identified and quantified using fluorescently labeled antibodies against specific cell surface markers.

-

Data Analysis: The percentage reduction in circulating lymphocytes compared to vehicle-treated control animals is calculated for each dose and time point. The EC₅₀ for lymphopenia is determined by plotting the dose-response curve.

The experimental workflow for assessing in vivo lymphopenia is outlined below.

Caption: Workflow for in vivo lymphopenia assessment.

Preclinical Data

Publicly available preclinical data on the pharmacokinetics (ADME) and toxicology of this compound are limited. As a short-acting agonist, it is expected to have a relatively rapid clearance profile, leading to a transient induction of lymphopenia.[1] The rapid recovery from lymphopenia observed in animal models supports this hypothesis.[1] However, detailed studies on its metabolic fate, excretion pathways, and safety pharmacology have not been published in the peer-reviewed literature.

Conclusion

This compound is a valuable pharmacological tool for the study of S1P1 receptor biology. Its high potency and selectivity make it an excellent probe for elucidating the roles of S1P1 in various physiological and disease processes, particularly those involving lymphocyte trafficking and immune responses. While detailed synthetic and preclinical safety data are not widely available, the information presented in this guide provides a solid foundation for researchers to effectively utilize this compound in their studies. Further investigations into its pharmacokinetic and safety profiles will be crucial for any potential therapeutic development.

References

In-Depth Technical Guide: RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar short-acting agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its high affinity and selectivity for the S1P1 receptor make it a valuable tool for investigating the physiological and pathological roles of S1P1 signaling. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Physicochemical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₄N₄O₄・HCl |

| Molecular Weight | 468.93 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥98% (as determined by HPLC)[2] |

Mechanism of Action

This compound is a highly potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding to the S1P1 receptor, this compound induces receptor internalization and polyubiquitination, leading to the functional antagonism of the receptor and subsequent sequestration of lymphocytes in secondary lymphoid organs.[3][4] This results in a dose-dependent reduction in circulating lymphocytes, a key pharmacodynamic effect of S1P1 receptor agonists.

Signaling Pathway

The binding of this compound to the S1P1 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 receptor activation can lead to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway, which are involved in cell survival and proliferation.

Figure 1. Simplified signaling pathway of this compound via the S1P1 receptor.

Quantitative Data

Receptor Binding and Functional Activity

This compound demonstrates high potency and selectivity for the human S1P1 receptor.

| Parameter | Value |

| S1P1 Receptor Agonism (EC₅₀) | 9 pM[1][3][4] |

| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4.[3][4] |

In Vivo Pharmacodynamics

Administration of this compound in preclinical models results in a dose-dependent reduction in peripheral blood lymphocytes.

| Parameter | Value |

| In Vivo Lymphopenia (EC₅₀) | 0.03 mg/kg[3] |

Experimental Protocols

S1P1 Receptor Internalization Assay

This protocol describes a method to assess the ability of this compound to induce the internalization of the S1P1 receptor in vitro.

Materials:

-

HEK293 cells stably expressing human S1P1 receptor fused to a fluorescent protein (e.g., GFP).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

This compound stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Seed the S1P1-GFP expressing HEK293 cells into 96-well imaging plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Acquire images using a fluorescence microscope. Receptor internalization will be observed as the translocation of the GFP signal from the cell membrane to intracellular vesicles.

-

Quantify the degree of internalization by analyzing the fluorescence intensity in the cytoplasm versus the membrane.

Figure 2. Experimental workflow for the S1P1 receptor internalization assay.

In Vivo Lymphopenia Study in Mice

This protocol outlines a general procedure to evaluate the effect of this compound on peripheral lymphocyte counts in mice.

Materials:

-

C57BL/6 mice (or other suitable strain).

-

This compound.

-

Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

-

Blood collection supplies (e.g., EDTA-coated microcapillary tubes).

-

Automated hematology analyzer or flow cytometer for lymphocyte counting.

Procedure:

-

Acclimate mice to the housing conditions for at least one week.

-

Prepare a dosing solution of this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the mice via oral gavage.

-

At predetermined time points (e.g., 4, 8, 24, and 48 hours post-dose), collect a small volume of blood from the tail vein or retro-orbital sinus into EDTA-coated tubes.

-

Analyze the blood samples using an automated hematology analyzer to determine the total lymphocyte count.

-

Calculate the percentage change in lymphocyte count for each treatment group relative to the vehicle-treated control group.

-

Plot the dose-response curve to determine the EC₅₀ for lymphopenia.

Figure 3. Experimental workflow for the in vivo lymphopenia study.

Conclusion

This compound is a highly valuable pharmacological tool for the study of S1P1 receptor biology. Its picomolar potency and high selectivity make it an ideal probe for elucidating the role of S1P1 in various physiological and disease processes. The experimental protocols provided herein offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo settings. As with any potent biological agent, careful dose-response studies are recommended to determine the optimal concentration for specific experimental systems.

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: RP-001 Hydrochloride

CAS Number: 1781880-34-9

A Potent and Selective Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist for Research and Drug Development

This technical guide provides a comprehensive overview of RP-001 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a synthetic, small molecule compound with high affinity and selectivity for the S1P1 receptor. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1781880-34-9 | [1] |

| Molecular Formula | C₂₄H₂₅ClN₄O₄ | |

| Molecular Weight | 468.94 g/mol | |

| Synonyms | RP-001 HCl, N-[4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-β-alanine, monohydrochloride | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi subunit.[3] Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. This initiates a cascade of downstream signaling events that are crucial for various cellular processes, particularly the regulation of immune cell trafficking.[3][4][5]

Key downstream signaling pathways activated by this compound via S1P1 include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.

-

Ras-related C3 botulinum toxin substrate (Rac) GTPase Activation: Rac activation is essential for regulating the actin cytoskeleton, which is vital for cell motility and adhesion.[3]

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, affecting various downstream effectors.

The activation of these pathways by this compound ultimately leads to the internalization and polyubiquitination of the S1P1 receptor, a process that is fundamental to its functional antagonism and its effect on lymphocyte trafficking.[2][6]

Caption: S1P1 Receptor Signaling Pathway Activated by this compound.

Biological Activity and Quantitative Data

This compound is a highly potent S1P1 agonist with picomolar efficacy. Its primary and most well-characterized in vivo effect is the induction of lymphopenia, the sequestration of lymphocytes in secondary lymphoid organs.

| Parameter | Value | Species | Assay Type | Reference |

| EC₅₀ (S1P1 Receptor) | 9 pM | In vitro functional assay | [2][6] | |

| EC₅₀ (Lymphopenia) | 0.03 mg/kg | Mouse | In vivo | [6] |

| Selectivity | Selective for S1P1 over S1P2, S1P3, and S1P4 receptors. | In vitro binding or functional assays | [2][6] |

Experimental Protocols

While specific, detailed protocols for every conceivable application of this compound are beyond the scope of this guide, this section provides outlines for key experimental procedures based on established methodologies for S1P1 agonists.

This protocol outlines a general procedure for assessing the agonist activity of this compound at the S1P1 receptor by measuring changes in intracellular cAMP levels.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. RP 001 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]

- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Biological Activity of RP-001 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and highly selective synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its picomolar efficacy and specificity make it a valuable research tool for elucidating the physiological and pathological roles of S1P1 signaling. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a depiction of its associated signaling pathways. The information presented herein is intended to support further investigation into the therapeutic potential of targeting the S1P1 receptor.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that regulates a multitude of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P1 receptor, in particular, is a well-established regulator of immune cell trafficking, vascular integrity, and lymphocyte egress from secondary lymphoid organs.[1][2] Consequently, modulation of S1P1 activity is a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis.

This compound has emerged as a key pharmacological tool for studying S1P1 biology. It is a short-acting, highly potent, and selective agonist for the S1P1 receptor. This guide will delve into the technical details of its biological activity to provide a thorough resource for the scientific community.

Mechanism of Action

This compound functions as an orthosteric agonist at the S1P1 receptor. Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation. The S1P1 receptor is known to couple primarily to the Gαi/o family of G proteins.[3][4] Activation of Gαi/o by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

A key feature of this compound's mechanism of action is the induction of S1P1 receptor internalization and polyubiquitination. This process is initiated by the recruitment of β-arrestins to the activated receptor.[5][6] The recruitment of β-arrestin facilitates the sequestration of the receptor into intracellular vesicles and targets it for degradation through the proteasomal pathway, a process in which E3 ubiquitin ligases like WWP2 have been implicated.[7] This "functional antagonism," where a potent agonist leads to the removal of the receptor from the cell surface, is a critical aspect of the therapeutic effect of S1P1 modulators.

Quantitative Biological Data

The biological activity of this compound has been quantified in several key in vitro and in vivo assays. The following tables summarize the available data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (S1P1 Agonism) | 9 pM | CHO-K1 cells expressing S1P1 | N/A |

| Receptor Selectivity | Highly selective for S1P1 over S1P2, S1P3, and S1P4 | Not specified | N/A |

Table 2: In Vivo Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| EC50 (Lymphopenia) | 0.03 mg/kg | Mouse | Peripheral lymphocyte count | N/A |

Signaling Pathways and Experimental Workflows

S1P1 Signaling Pathway Activated by this compound

The following diagram illustrates the key steps in the signaling pathway initiated by the binding of this compound to the S1P1 receptor.

References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1PR1 - Wikipedia [en.wikipedia.org]

- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of E3 ubiquitin ligase WWP2 and the regulation of PARP1 by ubiquitinated degradation in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on RP-001 Hydrochloride and its Core Function in Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP-001 hydrochloride is a potent and selective picomolar agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its primary pharmacological effect is the induction of peripheral lymphopenia by modulating lymphocyte trafficking. This is achieved through the binding to S1P1 on lymphocytes, leading to receptor internalization and degradation, which in turn prevents lymphocytes from egressing from secondary lymphoid organs. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to this compound and Lymphocyte Trafficking

Lymphocyte trafficking is a fundamental process for immune surveillance and response, tightly regulated by a series of signaling molecules. One of the key regulators is the sphingosine-1-phosphate (S1P) gradient, which is high in the blood and lymph and low in lymphoid organs. Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), that senses this gradient and promotes their egress from lymph nodes and the thymus into circulation.

This compound is a synthetic small molecule that acts as a functional antagonist of S1P1. Despite being a potent agonist, its sustained activation of the receptor leads to its internalization and subsequent polyubiquitination and degradation.[1] This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs and resulting in a rapid and reversible reduction in peripheral lymphocyte counts.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound in modulating S1P1 signaling and lymphocyte trafficking.

| Parameter | Value | Reference |

| In Vitro Potency (EC50) | ||

| S1P1 Receptor Agonism | 9 pM | [1] |

| In Vivo Efficacy (EC50) | ||

| Induction of Lymphopenia in Mice | 0.03 mg/kg |

Table 1: Potency and Efficacy of this compound

| Dose of RP-001 HCl (mg/kg, i.p.) | Peripheral Lymphocyte Count (% of Vehicle Control) at 2 hours |

| 0.03 | ~75% |

| 0.1 | ~50% |

| 0.3 | ~30% |

| 1 | ~20% |

| 3 | ~15% |

Table 2: Dose-Dependent Lymphopenia Induced by an S1P1 Modulator in Mice [Data adapted from a similar S1P1 modulator study by Cahalan et al.] [2]

| Time Post-Injection (hours) | Peripheral Lymphocyte Count (% of Vehicle Control) |

| 2 | ~15% |

| 8 | ~40% |

| 16 | ~70% |

| 24 | ~95% (near baseline) |

Table 3: Time Course of Lymphocyte Recovery after a Single 3 mg/kg i.p. Dose of an S1P1 Modulator in Mice [Data adapted from a similar S1P1 modulator study by Cahalan et al.] [2]

Signaling Pathway of this compound

Upon binding of this compound to the S1P1 receptor on a lymphocyte, a cascade of intracellular events is initiated. This leads to the internalization and subsequent degradation of the receptor, which is the core mechanism for inducing lymphopenia.

Caption: RP-001 HCl induced S1P1 receptor internalization and degradation pathway.

Experimental Protocols

In Vivo Lymphopenia Assay in Mice

This protocol describes the methodology to assess the effect of this compound on peripheral lymphocyte counts in mice.

Materials:

-

This compound

-

Vehicle (e.g., 50 mM Sodium Carbonate in sterile water)

-

C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles for injection

-

K2-EDTA-coated tubes for blood collection

-

Automatic blood cell counter or flow cytometer

-

Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentrations for injection.

-

Animal Dosing: Administer the prepared this compound solutions or vehicle to mice via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the animal (e.g., 100 µL).

-

Blood Collection: At specified time points post-injection (e.g., 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20-50 µL) from the retro-orbital sinus or tail vein into K2-EDTA-coated tubes.

-

Lymphocyte Counting: Analyze the whole blood using an automatic blood cell counter to determine the absolute lymphocyte count.

-

Flow Cytometry (Optional): For detailed analysis of lymphocyte subsets, lyse red blood cells and stain the remaining cells with fluorescently labeled antibodies against T-cell (CD4, CD8) and B-cell (B220) markers. Analyze the stained cells using a flow cytometer.

-

Data Analysis: Calculate the percentage of lymphocytes relative to the vehicle-treated control group for each dose and time point.

Caption: Experimental workflow for the in vivo lymphopenia assay.

S1P1 Receptor Internalization and Degradation Assay

This in vitro assay is used to visualize and quantify the internalization and subsequent degradation of the S1P1 receptor upon treatment with this compound. This protocol utilizes S1P1-eGFP knock-in mice or cell lines expressing a fluorescently tagged S1P1.

Materials:

-

Lymphocytes isolated from S1P1-eGFP knock-in mice or a cell line stably expressing S1P1-eGFP (e.g., HEK293 cells).

-

This compound

-

Cell culture medium

-

Confocal microscope or high-content imaging system

-

Flow cytometer

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-GFP, anti-ubiquitin)

Procedure:

-

Cell Culture and Treatment: Culture the S1P1-eGFP expressing cells in appropriate medium. Treat the cells with varying concentrations of this compound or vehicle for different durations.

-

Confocal Microscopy (for visualization):

-

Plate cells on glass-bottom dishes.

-

After treatment, fix the cells and mount them for imaging.

-

Acquire images using a confocal microscope to observe the subcellular localization of S1P1-eGFP. Internalization is observed as a shift from plasma membrane to intracellular vesicles.

-

-

Flow Cytometry (for quantification of surface receptor):

-

After treatment, harvest the cells.

-

Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of eGFP on the cell surface. A decrease in MFI indicates receptor internalization.

-

-

Western Blotting (for degradation and ubiquitination):

-

Lyse the treated cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-GFP antibody to detect total S1P1-eGFP levels. A decrease in the total protein level indicates degradation.

-

To assess ubiquitination, immunoprecipitate S1P1-eGFP from the cell lysates and then probe the western blot with an anti-ubiquitin antibody.

-

Caption: Workflow for S1P1 receptor internalization and degradation assays.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate that leverages the intricate biology of lymphocyte trafficking. Its high potency and selectivity for the S1P1 receptor, coupled with its mechanism of inducing receptor internalization and degradation, provide a robust method for studying the roles of S1P1 in immunity and for the development of novel immunomodulatory drugs. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the properties and applications of this compound.

References

Preclinical Profile of RP-001: A Tale of Two Molecules

The designation "RP-001 hydrochloride" appears to refer to two distinct investigational compounds in preclinical development: a novel taxane (B156437) formulation for oncology and a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist for neuroinflammatory conditions. This technical guide consolidates the available preclinical data for both entities, addressing their mechanisms of action, experimental findings, and relevant signaling pathways.

Part 1: RP-001 (Taxoid) for Oncological Indications

Developed by Recurv Pharma, RP-001 is a novel taxane, a well-established class of chemotherapy agents. It is a new chemical entity delivered in a nano-emulsion formulation designed to enhance tumor-targeted delivery and improve the therapeutic index.[1][2][3] Preclinical data, primarily from company announcements and news reports, highlight its potential in a range of solid tumors.[1][2][4][5]

Preclinical Efficacy of RP-001 (Taxoid)

RP-001 has demonstrated significant antitumor activity in various preclinical cancer models.[1][2][4][5] Key findings from these studies are summarized below. It is important to note that specific quantitative data from these studies are not yet publicly available in scientific literature.

Table 1: Summary of Preclinical Activity of RP-001 (Taxoid)

| Activity | Cancer Models | Key Findings | Citations |

| Broad Antitumor Efficacy | Non-small cell lung, breast, ovarian, prostate, pancreatic, and colorectal cancers. | Demonstrated strong efficacy in killing tumor cells. | [1][2][4][5] |

| Activity in Resistant Cancers | Multi-drug resistant cancer models; taxane-resistant tumors. | Has shown the ability to cure tumor types that are resistant to current taxane treatments. | [1][2][4][5] |

| Eradication of Cancer Stem Cells | Preclinical models. | Effectively kills cancer stem cells, which are implicated in tumor recurrence. | [4][5] |

| Synergy with Immunotherapy | Pancreatic cancer model. | Demonstrated synergistic effects when combined with immune checkpoint inhibitors. | [4][5] |

| Safety Profile | Preclinical toxicology studies. | Suggests a potentially superior safety profile compared to currently marketed taxanes. | [2][4][5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of RP-001 are not yet available in published literature. However, based on standard practices for evaluating novel taxanes, the preclinical studies likely involved the following methodologies:

-

In Vitro Cytotoxicity Assays: Human cancer cell lines representing various tumor types would be treated with increasing concentrations of RP-001 to determine its half-maximal inhibitory concentration (IC50). Assays like the MTT or CellTiter-Glo® assay are commonly used for this purpose.

-

Cancer Stem Cell Assays: To assess the effect on cancer stem cells, in vitro sphere-formation assays or in vivo limiting dilution assays in immunodeficient mice would be employed.

-

In Vivo Tumor Xenograft Models: Human cancer cells, including those from taxane-resistant tumors, would be implanted in immunodeficient mice. Once tumors are established, mice would be treated with RP-001, a vehicle control, and potentially a standard-of-care taxane. Tumor growth inhibition, tumor regression, and survival would be the primary endpoints.

-

Synergy Studies: In vivo tumor models would be used to evaluate the combination of RP-001 with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). The efficacy of the combination would be compared to each agent alone.

-

Toxicology Studies: In vivo studies in rodent and non-rodent species would be conducted to determine the maximum tolerated dose (MTD) and to characterize the safety profile of RP-001.

Mechanism of Action and Signaling Pathway

As a taxane, RP-001 is expected to exert its anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The nano-emulsion formulation is designed to increase the drug's concentration at the tumor site.

Caption: General signaling pathway for taxane-based chemotherapy agents.

Part 2: RP 001 Hydrochloride (S1P1 Agonist) for Neuroinflammation

RP 001 hydrochloride (CAS 1306761-53-4) has been identified as a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[6] This G protein-coupled receptor plays a crucial role in regulating immune cell trafficking and has been a target for the treatment of autoimmune diseases like multiple sclerosis.

Preclinical Efficacy of RP 001 Hydrochloride (S1P1 Agonist)

A review article by Li et al. (2019) cites the use of RP 001 hydrochloride in a preclinical model of aneurysmal subarachnoid hemorrhage (aSAH) in mice.[7][8] The primary findings from this study are summarized below. The original research article containing the detailed data and methodology has not been identified in the conducted searches.

Table 2: Summary of Preclinical Activity of RP 001 Hydrochloride (S1P1 Agonist)

| Activity | Animal Model | Key Findings | Citation |

| Neuroprotection | Experimental aneurysmal subarachnoid hemorrhage (aSAH) in mice. | Decrease in neuroinflammation and alleviation of neurological damage. | [7][8] |

Experimental Protocols

The specific experimental protocol for the study by Li et al. (2019) is not available. However, a typical preclinical study evaluating a neuroprotective agent in an aSAH mouse model would likely involve the following steps:

-

aSAH Induction: Aneurysmal subarachnoid hemorrhage would be surgically induced in mice, commonly through endovascular perforation or blood injection into the prechiasmatic cistern.

-

Drug Administration: Mice would be treated with RP 001 hydrochloride at various doses and time points following the induction of aSAH. A control group would receive a vehicle.

-

Neurological Scoring: Neurological deficits would be assessed at different time points using standardized scoring systems to evaluate motor function and coordination.

-

Histological and Immunohistochemical Analysis: Brain tissue would be collected for analysis of neuronal damage, apoptosis, and markers of neuroinflammation, such as microglial and astrocyte activation (e.g., Iba1 and GFAP staining) and inflammatory cytokine levels (e.g., TNF-α, IL-1β).

-

Assessment of Brain Edema: Brain water content would be measured to quantify the extent of cerebral edema.

Mechanism of Action and Signaling Pathway

As an S1P1 receptor agonist, RP 001 hydrochloride is expected to modulate the immune response by preventing the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system. This is a key mechanism for reducing neuroinflammation.

Caption: Proposed mechanism of action for RP 001 hydrochloride in reducing neuroinflammation.

References

- 1. BioWorld Science - Articles - Page 10 [bioworld.com]

- 2. fiercepharma.com [fiercepharma.com]

- 3. TVM Capital [teaserclub.com]

- 4. Inside five innovative research companies driving progress in oncology and neurology [informaconnect.com]

- 5. TVM Capital invests in Recurv Pharma to advance novel taxane RP-001 | BioWorld [bioworld.com]

- 6. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 7. Neuroprotective Strategies in Aneurysmal Subarachnoid Hemorrhage (aSAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

RP-001 Hydrochloride: An In-Depth Technical Guide on In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacology of RP-001 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Core Quantitative Data: In Vitro Efficacy (EC50)

This compound is distinguished by its high potency as an S1P1 agonist. The following table summarizes its in vitro half-maximal effective concentration (EC50), a key measure of the compound's potency.

| Compound | Target | EC50 | Assay Type |

| This compound | S1P1 (EDG1) | 9 pM | Functional Assay |

Note: The specific functional assay used to determine the EC50 value is not detailed in the provided references. However, it is a measure of the concentration of this compound required to elicit 50% of the maximal response mediated by the S1P1 receptor.

Mechanism of Action

This compound is a selective agonist for the S1P1 receptor.[1][2][3][4] It exhibits significantly less activity at S1P2, S1P3, and S1P4 receptors, and has only moderate affinity for the S1P5 receptor.[1] The binding of this compound to the S1P1 receptor induces its internalization and polyubiquitination.[1][2] This targeted agonism of the S1P1 receptor is the primary mechanism underlying the pharmacological effects of the compound.

Signaling Pathway

The activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. This pathway is crucial for regulating various physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular tone. A simplified representation of the S1P1 signaling pathway is provided below.

Caption: S1P1 Receptor Signaling Pathway.

Experimental Protocols

While the specific protocols used for the characterization of this compound are proprietary, a general methodology for determining the in vitro EC50 of an S1P1 agonist in a cell-based assay is outlined below. This protocol is representative of standard industry practice.

Objective: To determine the EC50 of this compound for the human S1P1 receptor.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the human S1P1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-